molecular formula C19H20ClFN4O5 B10987367 Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Cat. No.: B10987367
M. Wt: 438.8 g/mol
InChI Key: OWIXSENYGDBBLU-MBIQTGHCSA-N
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Description

Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound that features a unique combination of functional groups, including an imidazo[4,5-C]pyridine core, a chloro-fluorophenyl group, and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the imidazo[4,5-C]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro-fluorophenyl group: This step may involve halogenation reactions or coupling reactions using palladium catalysts.

    Formation of the butanedioate ester: Esterification reactions using dimethyl butanedioate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[4,5-C]pyridine core.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic ring.

    Substitution: Halogen atoms in the chloro-fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound may act as an agonist or antagonist at specific receptors.

    Enzyme inhibition: It could inhibit the activity of enzymes by binding to their active sites.

    Signal transduction: The compound might modulate signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H20ClFN4O5

Molecular Weight

438.8 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

InChI

InChI=1S/C19H20ClFN4O5/c1-29-15(26)8-14(18(27)30-2)24-19(28)25-6-5-13-16(23-9-22-13)17(25)11-7-10(20)3-4-12(11)21/h3-4,7,9,14,17H,5-6,8H2,1-2H3,(H,22,23)(H,24,28)/t14-,17?/m0/s1

InChI Key

OWIXSENYGDBBLU-MBIQTGHCSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Cl)F)N=CN2

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Cl)F)N=CN2

Origin of Product

United States

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